IMPDH2 Inhibitory Activity (Ki): 2,6-Diiodo-5-methoxypyridin-3-ol vs. Clinical Inhibitor Mycophenolic Acid
In biochemical assays, 2,6-Diiodo-5-methoxypyridin-3-ol inhibits human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a reported Ki of 240 nM [1]. This value positions the compound as a moderately potent inhibitor of this validated drug target, which is central to immunosuppressive and antiviral therapies. While the clinically used IMPDH inhibitor Mycophenolic Acid (MPA) exhibits an IC50 of approximately 10-50 nM in similar assays, 2,6-Diiodo-5-methoxypyridin-3-ol represents a structurally distinct chemical starting point with a ~5- to 20-fold lower potency [2]. The difference in potency and, more importantly, the unique diiodopyridine scaffold offers a novel intellectual property position and a different pharmacological profile to be explored.
| Evidence Dimension | Enzyme Inhibition (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Mycophenolic Acid (MPA) |
| Quantified Difference | Target compound has ~5- to 20-fold higher Ki (lower potency) |
| Conditions | Biochemical enzyme inhibition assay; IMPDH2 |
Why This Matters
For drug discovery programs targeting IMPDH2, this compound provides a novel, halogen-rich scaffold distinct from the benzofuran class (like MPA), allowing exploration of new chemical space and potential circumvention of existing patent estates.
- [1] BindingDB. (n.d.). Ki data for BDBM50421763 against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. View Source
